molecular formula C12H12N2O2 B1365994 Ethyl 7-aminoquinoline-3-carboxylate CAS No. 339290-20-9

Ethyl 7-aminoquinoline-3-carboxylate

Cat. No.: B1365994
CAS No.: 339290-20-9
M. Wt: 216.24 g/mol
InChI Key: ILSSELQOYSUBGG-UHFFFAOYSA-N
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Description

Ethyl 7-aminoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H12N2O2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of an ethyl ester group at the 3-position and an amino group at the 7-position of the quinoline ring.

Biochemical Analysis

Biochemical Properties

Ethyl 7-aminoquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases and phosphatases, modulating their activity and thereby affecting downstream signaling pathways. Additionally, this compound can bind to specific receptors on the cell surface, altering their conformation and activity. These interactions are crucial for understanding the compound’s overall biochemical properties and potential therapeutic applications .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate the expression of certain genes, thereby affecting cellular functions such as metabolism, growth, and immune response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it has been observed to inhibit certain kinases, leading to the suppression of downstream signaling pathways. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are critical for understanding the compound’s overall mechanism of action and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as gene expression and metabolism, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating immune response and reducing inflammation. At higher doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential clinical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit certain metabolic enzymes, leading to changes in the levels of key metabolites. Additionally, this compound can modulate the activity of metabolic pathways involved in energy production, lipid metabolism, and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its overall activity and function. The compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, this compound can localize to specific compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects. The distribution of the compound within tissues can also influence its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be targeted to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or lysosomes. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its specific site of action. Understanding the subcellular localization of this compound is essential for elucidating its overall mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-aminoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of an o-aminoacetophenone derivative with an enolisable ketone in the presence of a catalyst such as molecular iodine in ethanol . Other methods include the use of nano ZnO as a catalyst under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-aminoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Nitroquinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Comparison with Similar Compounds

Ethyl 7-aminoquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 7-aminoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSSELQOYSUBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432202
Record name Ethyl 7-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339290-20-9
Record name Ethyl 7-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (1 mL, 2.5 volumes) was added to a solution of 7-(benzhydrylidene-amino)-quinoline-3-carboxylic acid ethyl ester (400 mg, 1.05 mmol, 1 equiv) in ethanol (4 mL, 10 volumes). The solution was stirred at room temperature for three hours and then concentrated. The residue was dissolved in ethyl acetate (20 mL, 50 volumes) and the organic layer was washed with 1 N hydrochloric acid (5×25 mL). The pH of the combined aqueous layer was then adjusted to about 8 with solid sodium hydroxide. The aqueous layer was then extracted with ethyl acetate (3×50 mL). The combined organic layers were dried over sodium sulfate and concentrated to provide 7-amino-quinoline-3-carboxylic acid ethyl ester (155 mg, 68%) as a yellow solid. The crude solid can be further purified by flash column chromatography using silica gel (EM Science, Gibbstown, N.J., 230-400 mesh) in 60% ethyl acetate in hexanes if desired.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
7-(benzhydrylidene-amino)-quinoline-3-carboxylic acid ethyl ester
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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